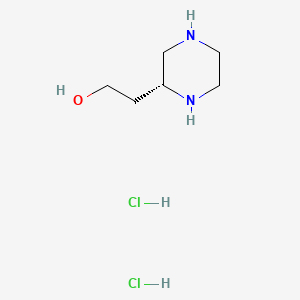

(R)-2-(piperazin-2-yl)ethanol dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2R)-piperazin-2-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H/t6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFHLVUORJMPAB-QYCVXMPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (R)-2-(piperazin-2-yl)ethanol Dihydrochloride

Introduction

The piperazine motif is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically successful drugs.[1][2] Its prevalence is due to the favorable physicochemical and pharmacokinetic properties it imparts, including enhanced aqueous solubility and oral bioavailability.[2] (R)-2-(piperazin-2-yl)ethanol dihydrochloride is a chiral, bifunctional building block poised for significant application in drug discovery and development. The presence of a stereocenter, a primary alcohol, and two secondary amines within the piperazine ring provides a rich platform for generating structurally diverse and complex molecules.[1][3]

This technical guide offers a comprehensive overview of the core chemical properties, synthesis, characterization, and handling of this compound. It is intended to serve as an essential resource for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and practical, field-proven protocols to enable its effective use in the laboratory.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the bedrock of its application in research. The dihydrochloride salt form of (R)-2-(piperazin-2-yl)ethanol significantly influences its properties, most notably enhancing its stability and aqueous solubility.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | 2-[(2R)-piperazin-2-yl]ethanol;dihydrochloride | [4] |

| CAS Number | 660862-46-4 (Parent Free Base) | [4] |

| 5169-93-7 (Racemic Dihydrochloride) | [5] | |

| Molecular Formula | C₆H₁₆Cl₂N₂O | [5] |

| Molecular Weight | 203.11 g/mol | [5] |

| Canonical SMILES | C1CNCCO.Cl.Cl | [4] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Source / Comment |

| Appearance | White to off-white solid | Inferred from related compounds. |

| Solubility | Freely soluble in water; slightly soluble in methanol & ethanol | Expected for a dihydrochloride salt. |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere | Recommended for long-term stability. |

| Hydrogen Bond Donor Count | 5 | Computed for the parent compound.[4][5] |

| Hydrogen Bond Acceptor Count | 3 | Computed for the parent compound.[4][5] |

| Rotatable Bond Count | 2 | Computed for the parent compound.[5] |

| Topological Polar Surface Area | 44.3 Ų | Computed for the parent compound.[4] |

| XLogP3 | -1.1 | Computed for the parent compound.[4] |

Synthesis and Purification

The synthesis of enantiomerically pure this compound necessitates a stereocontrolled approach. A robust and common strategy involves the reduction of a protected chiral carboxylic acid precursor. This multi-step process is designed to preserve the stereochemical integrity of the chiral center while transforming the functional groups.

The causality behind this workflow is clear: the piperazine nitrogens are highly nucleophilic and would interfere with the powerful reducing agents required for the carboxylic acid reduction. Therefore, they must be "masked" with protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions in the final step.

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Plausible Synthesis

This protocol is adapted from established methods for similar piperazine derivatives.[6][7]

Step 1: Protection of (R)-Piperazine-2-carboxylic acid

-

Suspend (R)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a mixture of methanol or dioxane/water.

-

Cool the slurry to 0 °C in an ice bath.

-

Add a suitable base, such as triethylamine (3.0 eq), to neutralize the hydrochloride and deprotonate the carboxylic acid.[6]

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.5 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the mixture in vacuo, and perform an aqueous workup to isolate the N,N'-di-Boc protected product.

Step 2: Homologation and Reduction (Conceptual)

-

Expertise Note: Direct reduction of the N,N'-di-Boc-(R)-piperazine-2-carboxylic acid would yield the corresponding methanol derivative. To obtain the ethanol derivative, a one-carbon homologation (chain extension) is required. Methods like the Arndt-Eistert synthesis could be employed, converting the carboxylic acid to an acyl chloride, then to a diazoketone, followed by Wolff rearrangement and subsequent reduction of the resulting ester. A more direct, modern approach might involve reducing the carboxylic acid to the alcohol, converting the alcohol to a leaving group (e.g., a tosylate), and then performing a cyanide displacement followed by reduction of the nitrile. For simplicity, we will assume the homologated intermediate is available for the final steps.

Step 3: Deprotection and Salt Formation

-

Dissolve the protected (R)-1,4-Di-Boc-2-(2-hydroxyethyl)piperazine (1.0 eq) in a suitable solvent like anhydrous dioxane or ethanol.

-

Cool the solution to 0 °C.

-

Slowly add a solution of 4M HCl in dioxane or ethanol (excess, >2.0 eq).

-

Stir the reaction at room temperature. The product, this compound, will typically precipitate from the solution as a white solid.

-

Monitor the reaction by TLC or LC-MS to ensure complete removal of both Boc groups.

-

Once complete, filter the solid precipitate.

-

Wash the solid with a non-polar solvent like diethyl ether to remove any organic impurities.

-

Dry the final product under vacuum to yield the pure dihydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is crucial for confirming the identity, structure, and purity of the synthesized compound. A combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule. The data presented here are predicted based on the known effects of functional groups and the dihydrochloride salt form on spectra, drawing from analyses of similar structures.[8][9]

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and proton/carbon environments.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of Deuterium Oxide (D₂O). D₂O is the solvent of choice as it readily dissolves the hydrophilic salt and allows for the exchange and subsequent disappearance of labile N-H and O-H protons from the spectrum.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]

-

Data Processing: Process the raw data (FID) using Fourier transformation, followed by phasing and baseline correction.

-

Table 3: Predicted ¹H and ¹³C NMR Data (D₂O, 400 MHz)

| Spectrum | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ¹H NMR | ~ 3.9 - 4.1 | -CH₂OH | Deshielded by the adjacent hydroxyl group. |

| ~ 3.3 - 3.8 | Piperazine ring protons | Complex multiplets. Protonation of nitrogens causes a significant downfield shift compared to the free base.[8] | |

| ~ 1.8 - 2.0 | -CH-CH₂- | Methylene protons of the ethanol side chain. | |

| ¹³C NMR | ~ 58 - 62 | -CH₂OH | Typical range for a primary alcohol carbon. |

| ~ 55 - 60 | C-2 (chiral carbon) | Carbon attached to the side chain. | |

| ~ 40 - 45 | C-3, C-5 | Piperazine ring carbons. | |

| ~ 38 - 42 | C-6 | Piperazine ring carbon. | |

| ~ 35 - 39 | -CH-CH₂- | Carbon of the ethanol side chain. |

-

Trustworthiness Note: The protonation of the piperazine nitrogens in the dihydrochloride salt leads to a general downfield shift for all adjacent proton and carbon signals.[8] The exact chemical shifts are sensitive to pH and solvent.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: Prepare a Potassium Bromide (KBr) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disc.[8]

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (alcohol) |

| 2800 - 3000 | Medium | C-H stretch (aliphatic) |

| 2400 - 2700 | Strong, Broad | N⁺-H stretch (ammonium salt) |

| 1580 - 1650 | Medium | N-H bend (ammonium) |

| 1000 - 1150 | Strong | C-O stretch (primary alcohol) |

-

Expertise Note: The IR spectrum will be dominated by very broad and strong absorptions in the high-frequency region due to the O-H and N⁺-H stretching vibrations, which is characteristic of hydrochloride salts of amino alcohols.[8]

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or water.

-

Data Acquisition: Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass spectrometer, operating in positive ion mode (ESI+).

-

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z (mass-to-charge) | Interpretation | Rationale |

| 131.118 | [M+H]⁺ | Protonated molecular ion of the free base (C₆H₁₄N₂O). ESI typically observes the free base, not the salt. |

| 113.107 | [M+H - H₂O]⁺ | Loss of water from the ethanol side chain. |

| 87.081 | [M+H - C₂H₄O]⁺ | Cleavage of the entire ethanol side chain. |

| 70.065 | C₄H₈N⁺ | Characteristic fragment from the piperazine ring cleavage.[10] |

Applications in Research and Drug Development

This compound is not an end-product but a strategic starting point. Its value lies in its identity as a chiral building block , offering multiple points for chemical modification to explore chemical space and optimize drug candidates.

-

Scaffold for Diversity-Oriented Synthesis: The two distinct nitrogen atoms of the piperazine ring can be selectively functionalized to introduce a wide variety of substituents, influencing properties like target affinity, selectivity, and ADME profiles.[2]

-

Introduction of Chirality: The (R)-stereocenter is critical for creating stereospecific interactions with biological targets like enzymes and receptors. Utilizing an enantiopure building block avoids the need for costly chiral separations later in the synthesis and can lead to drugs with improved potency and reduced off-target effects.[11][12]

-

Linker and Pharmacophore Component: The primary alcohol provides a handle for further modifications, such as esterification, etherification, or conversion to an amine, allowing the molecule to be used as a linker to connect different pharmacophores or to be integrated into a larger molecular architecture.

Caption: Potential sites for chemical modification.

Safety, Handling, and Storage

As a dihydrochloride salt of a substituted piperazine, this compound requires careful handling in accordance with good laboratory practices. The safety information is based on data for piperazine dihydrochloride and similar compounds.[13][14][15]

Table 6: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[13][16] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[13][14][16] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[13][14] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[13][14] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[14][17] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[13][18]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15][19]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.[13][15]

-

Respiratory Protection: If dust is generated and engineering controls are inadequate, use a NIOSH-approved particulate respirator.[13]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For optimal long-term stability, store in a freezer at -20°C.[15][18] Keep away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. This material may need to be disposed of as hazardous waste.[15]

Conclusion

This compound is a high-value chiral building block with significant potential in modern medicinal chemistry. Its defined stereochemistry, coupled with three distinct points for chemical derivatization, provides a versatile platform for the synthesis of novel compounds. A thorough understanding of its chemical properties, a robust synthetic strategy, and diligent adherence to safety protocols are essential for unlocking its full potential in the development of next-generation therapeutics. This guide provides the foundational and practical knowledge necessary for scientists to confidently and effectively utilize this compound in their research endeavors.

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Piperazine, hydrochloride (1:?). PubChem. [Link]

-

Piperazine salts: Human health tier II assessment. (2018). Australian Government Department of Health. [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. (2020). 质谱学报 (Journal of Chinese Mass Spectrometry Society). [Link]

-

Piperazine derivatives for therapeutic use: A patent review (2010-present). (2025). ResearchGate. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

-

HAZARD SUMMARY - PIPERAZINE DIHYDROCHLORIDE. NJ.gov. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry. [Link]

-

GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

-

Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]

-

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. PubChem. [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). MDPI. [Link]

-

Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). PubMed. [Link]

-

The medicinal chemistry of piperazines: A review. (2023). PubMed. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

-

(R)-2-(Piperazin-2-yl)ethanol. PubChem. [Link]

- Process for preparing 2-piperazine carboxylic acid derivatives.

- Process for preparing 2-piperazine carboxylic acid derivatives.

-

1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). PubChem. [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (R)-2-(Piperazin-2-yl)ethanol | C6H14N2O | CID 1519381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. thieme-connect.de [thieme-connect.de]

- 13. chemicalbook.com [chemicalbook.com]

- 14. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 15. nj.gov [nj.gov]

- 16. 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride | C8H20Cl2N2O2 | CID 3020606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. fishersci.com [fishersci.com]

Unveiling the Enigmatic Mechanism of (R)-2-(piperazin-2-yl)ethanol dihydrochloride: A Technical Guide for CNS Drug Discovery

Abstract

The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, integral to a multitude of approved therapeutics.[1][2] This technical guide delves into the putative mechanism of action of a lesser-explored derivative, (R)-2-(piperazin-2-yl)ethanol dihydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes extensive structure-activity relationship (SAR) data from the broader class of piperazine-containing compounds to propose a scientifically grounded hypothesis of its biological targets and signaling pathways. We postulate a primary interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein, with potential modulatory effects on serotonergic and dopaminergic systems. This guide provides a comprehensive framework for researchers, outlining detailed experimental protocols to rigorously test this hypothesis and elucidate the compound's precise pharmacological profile.

Introduction: The Piperazine Moiety - A Privileged Scaffold in Neuropharmacology

The six-membered piperazine ring, with its two opposing nitrogen atoms, is a remarkably versatile and "privileged" structure in medicinal chemistry.[2] This heterocycle imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and bioavailability, due to the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors.[1] Consequently, the piperazine motif is found in a wide array of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics, which primarily exert their effects through interactions with monoamine neurotransmitter systems.[3]

While many clinically successful piperazine derivatives are N-arylpiperazines that target dopamine D2 and serotonin 5-HT1A/2A receptors, the pharmacological landscape of non-aromatic, C-substituted piperazines remains less explored.[4] (R)-2-(piperazin-2-yl)ethanol is a chiral, non-aromatic piperazine derivative distinguished by a hydroxymethyl group at the C2 position. This structural simplicity, combined with its chirality, suggests the potential for novel and specific interactions with CNS targets.

A Putative Mechanism of Action: Targeting the Sigma-1 Receptor

Based on an analysis of structurally related compounds, we hypothesize that the primary molecular target of (R)-2-(piperazin-2-yl)ethanol is the sigma-1 (σ1) receptor .

The σ1 receptor is not a classical G protein-coupled receptor or ion channel but an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5] It is implicated in a wide range of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cell survival.[5] Ligands of the σ1 receptor are being investigated for their therapeutic potential in neurodegenerative diseases, neuropathic pain, and psychiatric disorders.

Evidence for the Sigma-1 Receptor Hypothesis:

-

Structural Analogy: Studies on chiral (piperazin-2-yl)methanol derivatives, which share the core scaffold of the title compound, have demonstrated significant affinity for sigma receptors.[6] The presence of a basic amine within a hydrophobic environment is a key feature of many sigma receptor ligands, a characteristic fulfilled by (R)-2-(piperazin-2-yl)ethanol.

-

Pharmacophore Modeling: The generalized pharmacophore for σ1 receptor ligands includes a basic amino group flanked by two hydrophobic regions.[7][8] The piperazine nitrogen of (R)-2-(piperazin-2-yl)ethanol can serve as the basic amine, while the cyclic structure and the ethanol substituent can occupy the hydrophobic pockets of the receptor binding site.

It is plausible that the (R)-enantiomer exhibits stereospecific interactions with the chiral environment of the σ1 receptor binding pocket, contributing to its affinity and potential functional activity.

Secondary Target Considerations:

Given the broad pharmacology of the piperazine class, potential secondary interactions with serotonin (5-HT) and dopamine (D2) receptors cannot be excluded and warrant investigation. Many piperazine derivatives exhibit affinity for these receptors, and while the lack of an N-aryl substituent on (R)-2-(piperazin-2-yl)ethanol might reduce high-affinity binding, modulatory effects are still possible.

Proposed Signaling Pathway

Activation of the σ1 receptor by a ligand like (R)-2-(piperazin-2-yl)ethanol can initiate a cascade of downstream signaling events. As a chaperone protein, the σ1 receptor translocates from the endoplasmic reticulum to other cellular compartments upon ligand binding, where it can interact with and modulate the function of various client proteins, including ion channels and other receptors. A key consequence of σ1 receptor activation is the modulation of intracellular calcium (Ca²⁺) levels, which can impact a wide array of neuronal processes, including neurotransmitter release and synaptic plasticity.

Caption: Putative signaling pathway of (R)-2-(piperazin-2-yl)ethanol via the Sigma-1 receptor.

A Framework for Mechanistic Elucidation: Experimental Protocols

To validate the proposed mechanism of action, a systematic experimental workflow is essential. This section outlines the key in vitro and in vivo assays required to characterize the pharmacological profile of this compound.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of the compound at the primary hypothesized target (σ1 receptor) and key secondary targets (serotonin and dopamine receptors).

4.1.1. Radioligand Binding Assays

This technique is the gold standard for determining the affinity of a compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known high affinity for the target receptor.

Protocol: Sigma-1 Receptor Binding Assay [9][10][11]

-

Membrane Preparation: Homogenize guinea pig brain tissue or membranes from cells expressing human σ1 receptors in an appropriate buffer.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of -pentazocine (a selective σ1 radioligand) and varying concentrations of this compound.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 120 minutes at 37°C).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

A similar protocol would be employed for 5-HT1A (using [³H]-8-OH-DPAT as the radioligand) and D2 (using [³H]-spiperone as the radioligand) receptors.

| Target Receptor | Radioligand | Non-specific Ligand |

| Sigma-1 | -pentazocine | Haloperidol |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Serotonin |

| Dopamine D2 | [³H]-spiperone | Haloperidol |

| Caption: Summary of Radioligands for Binding Assays. |

4.1.2. Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator at the target receptor.

Protocol: Calcium Mobilization Assay [12][13][14][15][16]

-

Cell Culture: Use a cell line endogenously expressing or engineered to express the target receptor (e.g., σ1 receptor).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).

Caption: Proposed experimental workflow for mechanistic elucidation.

In Vivo Behavioral Studies

Objective: To assess the physiological and behavioral effects of the compound in whole-animal models, providing insights into its potential therapeutic applications (e.g., antidepressant, anxiolytic) and side effect profile (e.g., motor impairment).

4.2.1. Forced Swim Test (Antidepressant-like Activity) [17][18][19][20][21]

This model is widely used to screen for antidepressant efficacy. A reduction in the duration of immobility in the test is indicative of an antidepressant-like effect.

Protocol:

-

Acclimation: Habituate mice or rats to the testing room.

-

Pre-test: Place the animal in a cylinder of water for a 15-minute session.

-

Drug Administration: 24 hours later, administer this compound at various doses.

-

Test Session: After a set pre-treatment time, place the animal back in the water for a 5-minute test session.

-

Scoring: Record the time the animal spends immobile.

4.2.2. Elevated Plus Maze (Anxiolytic-like Activity) [3][22][23][24][25]

This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.

Protocol:

-

Acclimation: Habituate the animal to the testing room.

-

Drug Administration: Administer the test compound.

-

Testing: Place the animal in the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Observation: For 5 minutes, record the number of entries into and the time spent in each type of arm.

4.2.3. Rotarod Test (Motor Coordination) [26][27][28][29][30]

This assay is used to assess motor coordination and balance, and to identify any potential motor-impairing side effects of a compound.

Protocol:

-

Training: Train the mice to walk on a rotating rod.

-

Drug Administration: Administer the test compound.

-

Testing: Place the mouse on the rotarod, which gradually accelerates.

-

Measurement: Record the latency to fall from the rod.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be empirically determined, the existing evidence from structurally related compounds strongly suggests that the sigma-1 receptor is a primary and compelling target for investigation. The proposed experimental framework provides a rigorous and comprehensive approach to test this hypothesis, characterize the compound's full pharmacological profile, and uncover its potential as a novel CNS therapeutic agent. The unique structural features of this molecule may offer a distinct pharmacological profile compared to classical arylpiperazines, potentially leading to new therapeutic avenues for complex neurological and psychiatric disorders.

References

-

Aligning Science Across Parkinson's. (2024). Rotarod-Test for Mice. Protocols.io. [Link]

- Almansa, C., et al. (2019).

-

International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. [Link]

- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.

- Can, A., et al. (2011). The mouse forced swim test. Journal of Visualized Experiments, (58), e3638.

-

ASAP. (n.d.). Rotarod-Test for Mice. Aligning Science Across Parkinson's. [Link]

- Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of Visualized Experiments, (75), e2609.

-

Leone, S., et al. (2017). Representation of the sigma-1 receptor pharmacophore. ResearchGate. [Link]

-

SciSpace. (2023). Rotarod Test to assess motor coordination in a mouse parkinsonian model. [Link]

- Kucuk, B., et al. (2017). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Biomolecular Structure and Dynamics, 35(13), 2847-2863.

- Koutsoukas, A., et al. (2013). 5-HT1A receptor pharmacophores to screen for off-target activity of α1-adrenoceptor antagonists. Journal of Molecular Graphics and Modelling, 40, 91-99.

-

Das, A. (2023). Elevated plus maze protocol. protocols.io. [Link]

- Basile, L., et al. (2024). Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches.

- Kater, L., et al. (2010). Selective pharmacophore models of dopamine D(1) and D(2) full agonists based on...

- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.

- Lopez-Rodriguez, M. L., et al. (2003). Pharmacophore models for metabotropic 5-HT receptor ligands. Current Topics in Medicinal Chemistry, 3(9), 1045-1058.

- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.

-

ResearchGate. (n.d.). Partial 2D pharmacophore for D2 dopamine receptor affinity. [Link]

-

IACUC. (n.d.). Forced Swim Test v.3. [Link]

- Wünsch, B. (2016).

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

- Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands. (2019). Journal of Receptors and Signal Transduction, 39(5-6), 335-344.

- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.34.1–1.34.21.

-

NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

-

RJPT SimLab. (n.d.). Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. [Link]

- Dal-Col, J., et al. (2017). Dopamine D2 Receptors Dimers: How can we Pharmacologically Target Them? Current Neuropharmacology, 15(7), 995–1005.

- Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines. (2014). Bioorganic & Medicinal Chemistry, 22(10), 2828-2839.

- Campos, P. E., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 579-594.

- Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). International Journal of Molecular Sciences, 23(14), 7668.

- Bert, B., et al. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience, 5, 43.

- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.

-

Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. [Link]

- Kumar, D., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.

-

University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. [Link]

- The structure‐activity relationship of anticancer activity piperazine derivatives. (2023). Journal of the Chinese Chemical Society.

- High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. (2012). Methods in Molecular Biology, 874, 57–65.

- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023). ACS Omega, 8(35), 31920–31932.

-

Kumar, D., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Request PDF. [Link]

- Piperazine skeleton in the structural modification of natural products: a review. (2022). RSC Advances, 12(35), 22695–22716.

- Characterization of pulmonary sigma receptors by radioligand binding. (2014). European Journal of Pharmacology, 740, 439–446.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

ResearchGate. (n.d.). Final 2D partial pharmacophore for the molecule-5-HT 2A serotonin.... [Link]

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). International Journal of Molecular Sciences, 22(19), 10376.

- Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). Molecules, 25(3), 517.

-

Wikipedia. (n.d.). 5-HT1A receptor. [Link]

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bu.edu [bu.edu]

- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Using the rat forced swim test to assess antidepressant-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. researchgate.net [researchgate.net]

- 20. animal.research.wvu.edu [animal.research.wvu.edu]

- 21. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 22. Elevated plus maze protocol [protocols.io]

- 23. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rjptsimlab.com [rjptsimlab.com]

- 25. researchgate.net [researchgate.net]

- 26. Rotarod-Test for Mice [protocols.io]

- 27. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 28. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 29. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scispace.com [scispace.com]

(R)-2-(piperazin-2-yl)ethanol dihydrochloride biological activity

An In-depth Technical Guide on the Biological Activity of (R)-2-(piperazin-2-yl)ethanol dihydrochloride

Authored by: A Senior Application Scientist

Abstract

The piperazine moiety is a prevalent scaffold in medicinal chemistry, integral to the structure of numerous clinically significant drugs.[1][2] This guide provides a comprehensive technical overview of the potential biological activities of this compound, a chiral derivative of piperazine. While direct pharmacological data for this specific compound is not extensively documented in publicly available literature, this document will extrapolate its potential activities based on the well-established pharmacology of the broader piperazine class of compounds. We will delve into prospective mechanisms of action, propose robust experimental workflows for its biological characterization, and discuss its potential as a versatile building block in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel piperazine derivatives.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in drug design. Its prevalence is attributed to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, which are crucial for the development of effective medications.[3] Furthermore, the piperazine nucleus serves as a versatile linker or pharmacophore-bearing scaffold, enabling the precise spatial orientation of functional groups to interact with biological targets.[2]

Derivatives of piperazine exhibit a wide array of biological activities, including but not limited to:

-

Central Nervous System (CNS) Activity: Many piperazine-containing compounds modulate neurotransmitter systems, leading to their use as antipsychotics, antidepressants, and anxiolytics.[4][5]

-

Anthelmintic Properties: The parent compound, piperazine dihydrochloride, is a well-known anthelmintic agent that acts by paralyzing parasites.[6]

-

Cardiovascular Effects: Certain piperazine derivatives, such as the precursor to Manidipine, exhibit vasodilatory and cardiovascular properties.[7][8]

-

Anticancer and Antimicrobial Activities: The structural versatility of piperazine has been exploited to develop novel anticancer and antimicrobial agents.[1]

Given this context, this compound represents an intriguing, yet underexplored, molecule with the potential for significant biological activity. The presence of a chiral center and a primary alcohol functional group provides avenues for stereospecific interactions and further chemical modifications, respectively.

Physicochemical Properties of (R)-2-(piperazin-2-yl)ethanol

A foundational understanding of the physicochemical properties of (R)-2-(piperazin-2-yl)ethanol is essential for designing relevant biological assays and interpreting their results.

| Property | Value | Source |

| Molecular Formula | C6H14N2O | PubChem |

| Molecular Weight | 130.19 g/mol | PubChem[9] |

| IUPAC Name | 2-[(2R)-piperazin-2-yl]ethanol | PubChem[9] |

| SMILES | C1CNCCO | PubChem[9] |

| CAS Number | 660862-46-4 | PubChem[9] |

Table 1: Physicochemical properties of (R)-2-(piperazin-2-yl)ethanol.

Postulated Biological Activities and Mechanisms of Action

Based on the known pharmacology of piperazine derivatives, we can hypothesize several potential biological activities for this compound.

Central Nervous System Modulation

The structural similarity of the piperazine core to neurotransmitters like serotonin and dopamine makes it a prime candidate for CNS activity.

-

Serotonergic and Dopaminergic Receptor Interaction: Piperazine derivatives frequently interact with serotonin (5-HT) and dopamine (D) receptors. For instance, Vilazodone is a potent serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist.[2] It is plausible that (R)-2-(piperazin-2-yl)ethanol could exhibit affinity for these or other monoamine receptors.

-

Proposed Mechanism of Action: The compound could act as an agonist, antagonist, or partial agonist at various G-protein coupled receptors (GPCRs) within the CNS. The stereochemistry at the C2 position could play a critical role in receptor binding and selectivity.

A tiered screening approach for CNS activity.

Step-by-Step Protocol for Tier 1: Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound to a panel of CNS receptors (e.g., 5-HT1A, 5-HT2A, D2).

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

A suitable radioligand for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).

-

This compound at various concentrations.

-

Scintillation vials and cocktail.

-

Filtration apparatus.

-

-

Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. c. Quantify the radioactivity on the filters using a scintillation counter. d. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Causality: The choice of radioligand is critical as it must have high affinity and selectivity for the target receptor to ensure that the displacement observed is due to the test compound binding to the same site.

Assessment of Anthelmintic Activity

In vitro and in vivo models can be employed to evaluate the potential anthelmintic effects.

Step-by-Step Protocol: In Vitro Motility Assay

-

Objective: To assess the effect of the compound on the motility of a model nematode (e.g., Caenorhabditis elegans).

-

Materials:

-

Synchronized population of adult C. elegans.

-

Liquid culture medium.

-

This compound at various concentrations.

-

A known anthelmintic as a positive control (e.g., piperazine dihydrochloride).

-

A multi-well plate.

-

An automated worm tracking system or a microscope for manual scoring.

-

-

Procedure: a. Dispense the worm suspension into the wells of the multi-well plate. b. Add the test compound at different concentrations to the wells. c. Incubate for a defined period (e.g., 24 hours). d. Quantify the motility of the worms. A reduction in movement indicates a paralytic effect.

-

Self-Validation: The inclusion of a positive control ensures that the assay is sensitive to known anthelmintic agents, while a negative control (vehicle only) establishes the baseline motility.

Role as a Chemical Intermediate

Beyond its own potential bioactivity, (R)-2-(piperazin-2-yl)ethanol is a valuable chiral building block for the synthesis of more complex molecules. [10]The primary alcohol can be readily functionalized, and the two nitrogen atoms of the piperazine ring can be selectively protected and derivatized to create a library of novel compounds for high-throughput screening.

Conclusion and Future Perspectives

While the biological activity of this compound is not yet well-defined, its chemical structure, rooted in the pharmacologically rich piperazine class, suggests significant therapeutic potential. The proposed experimental workflows provide a robust framework for its systematic investigation. Future research should focus on a broad initial screening to identify its primary biological targets, followed by more focused studies to elucidate its mechanism of action and structure-activity relationships. The chiral nature of this compound also warrants a comparative study with its (S)-enantiomer to explore stereospecific effects. The insights gained from such studies will not only clarify the pharmacological profile of this specific molecule but also contribute to the broader understanding of piperazine derivatives in drug discovery.

References

-

Benchchem. An In-depth Technical Guide to the Preparation of Racemic Piperazin-2-ylmethanol Dihydrochloride. 11

-

PubChem. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893.

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

-

LookChem. Cas 3388-79-2,2-PIPERAZIN-2-YL-ETHANOL.

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

-

ChemicalBook. PIPERAZINE DIHYDROCHLORIDE synthesis.

-

Benchchem. 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7.

-

Benchchem. A Technical Guide to the Synthesis and Derivatization of 1-(Piperazin-2-yl)ethanol: A Versatile Scaffold in Medicinal Chemistry. 10

-

ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.

-

MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.

-

PubChem. (R)-2-(Piperazin-2-yl)ethanol | C6H14N2O | CID 1519381.

-

ACS Publications. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry.

-

PubChem. 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol.

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. 5

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 3388-79-2,2-PIPERAZIN-2-YL-ETHANOL | lookchem [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. (R)-2-(Piperazin-2-yl)ethanol | C6H14N2O | CID 1519381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of (R)-2-(piperazin-2-yl)ethanol dihydrochloride

Foreword: Navigating the Data Gap for (R)-2-(piperazin-2-yl)ethanol dihydrochloride

This apparent data gap is not a roadblock but rather a call to action for the diligent researcher. As a Senior Application Scientist, my objective is not merely to present pre-existing data but to empower fellow scientists with the foundational knowledge and practical methodologies required to generate this critical information. This document, therefore, serves a dual purpose: first, to provide a theoretically grounded, inferred solubility profile based on the compound's structural attributes and the known behavior of related molecules. Second, and more importantly, it offers a comprehensive, step-by-step guide to empirically determine the solubility of this compound, ensuring that your research is built upon a foundation of robust, internally generated data.

We will delve into the "why" behind experimental choices, ensuring that the protocols provided are not just a series of steps but a self-validating system for producing reliable and reproducible results.

Physicochemical Properties: The Blueprint for Solubility Behavior

The structure of this compound provides significant clues to its solubility characteristics. As a dihydrochloride salt of an organic base, its behavior in aqueous media is intrinsically linked to its ionization state, which is in turn governed by the pKa of its ionizable groups.

Molecular Structure and Functional Groups

-

Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms. This moiety is basic and, in the dihydrochloride salt form, both nitrogen atoms are protonated, rendering the molecule highly polar.

-

Ethanol Group: The hydroxyl (-OH) group is capable of hydrogen bonding, further contributing to the molecule's affinity for polar protic solvents like water.

-

Dihydrochloride Salt: The salt form dramatically increases aqueous solubility compared to the free base by introducing strong ionic interactions with water molecules.

The Critical Role of pKa

The pKa values of the two piperazine nitrogens are the most critical parameters influencing the pH-dependent solubility of the compound. For the parent piperazine molecule, the two pKa values are approximately 5.35 and 9.73.[1][2] The substitution of an ethanol group on the ring may slightly alter these values due to steric and electronic effects.[3]

The lower pKa corresponds to the second protonation event (the dication), and the higher pKa to the first protonation (the monocation). As a dihydrochloride salt, the compound will exist predominantly as the dicationic species in highly acidic solutions. As the pH increases, it will sequentially deprotonate to the monocation and then to the neutral free base. The aqueous solubility is expected to be highest at low pH where the fully ionized dication is the dominant species and will decrease as the pH rises and the less soluble neutral form begins to predominate.

For a comprehensive understanding, an experimental determination of the pKa values for (R)-2-(piperazin-2-yl)ethanol is recommended. A standard method for this is potentiometric titration.

Protocol: pKa Determination by Potentiometric Titration

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[4]

-

Prepare a 1 mM solution of this compound in deionized water.[4]

-

Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.[4]

-

To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl to the sample solution.[4]

-

-

Titration:

-

Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin stirring and allow the pH reading to stabilize.

-

Add small, precise increments of the 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize before proceeding.

-

Continue the titration past the two equivalence points.

-

-

Data Analysis:

Predicted Solubility Profile

Based on the physicochemical properties, an inferred solubility profile for this compound can be predicted. It is crucial to reiterate that these are qualitative estimates that must be confirmed by empirical data.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | As a dihydrochloride salt with a hydroxyl group, the molecule is highly polar and ionic, facilitating strong interactions with water molecules.[4] |

| Methanol | Polar Protic | High to Moderate | A polar solvent capable of hydrogen bonding, making it effective for solvating polar and ionic compounds. |

| Ethanol | Polar Protic | Moderate | Slightly less polar than methanol, but still a good solvent for this type of compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds, including many hydrochloride salts.[4] |

| Acetonitrile | Polar Aprotic | Low to Moderate | Its polarity allows for some dissolution, but likely less than more polar solvents like water or DMSO. |

| Dichloromethane (DCM) | Non-Polar | Low / Insoluble | As a non-polar solvent, DCM is not expected to effectively solvate the highly polar, ionic salt. |

| Hexane | Non-Polar | Insoluble | The significant polarity difference between the solute and solvent results in poor solubility. |

Factors Influencing Aqueous Solubility

-

pH: As previously discussed, solubility will be highest in acidic conditions (pH < pKa1) and will decrease as the pH increases. This is a critical consideration for formulation development, especially for oral dosage forms that will transit through the varying pH environments of the gastrointestinal tract.[6][7]

-

Temperature: For most salts, solubility in water increases with temperature. Therefore, heating the solvent is likely to increase the amount of this compound that can be dissolved.

Experimental Protocols for Solubility Determination

To move from prediction to concrete data, rigorous experimental determination is necessary. The choice between a kinetic and a thermodynamic solubility assay depends on the stage of drug development. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[8][9]

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[10][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Caption: Thermodynamic solubility workflow.

-

Preparation:

-

Equilibration:

-

Seal the vials and place them in an orbital shaker or on a vial roller system at a constant temperature (e.g., 25°C or 37°C).[15]

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[11]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is best practice to filter the sample through a 0.45 µm filter or to centrifuge the vial and sample from the clear supernatant.

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as HPLC-UV.[15] Since the piperazine moiety lacks a strong chromophore, derivatization or use of a detector like CAD or ELSD may be necessary for sensitive detection.[16][17]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[18] This method is faster than the thermodynamic assay and is well-suited for early-stage drug discovery.[18][19]

Caption: Kinetic solubility workflow.

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[18]

-

In a 96-well microtiter plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the wells.

-

-

Precipitation and Incubation:

-

Rapidly add the desired aqueous buffer to each well to achieve the final target concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

Seal the plate and shake for a defined incubation period (e.g., 1-2 hours) at a constant temperature.[8]

-

-

Detection and Quantification:

-

The amount of precipitate can be measured in several ways:

-

Nephelometry: Measures the light scattering caused by insoluble particles.[9]

-

UV-Vis Spectroscopy: After separating the precipitate by filtration, the concentration of the dissolved compound in the filtrate is measured by its UV absorbance.[8]

-

LC-MS/MS: Provides the most sensitive and specific quantification of the dissolved compound in the filtrate.[20]

-

-

Conclusion and Path Forward

While public domain data on the solubility of this compound is scarce, a strong predictive framework can be built from its chemical structure. Its nature as a dihydrochloride salt of a piperazine derivative strongly suggests high aqueous solubility, particularly in acidic to neutral pH environments.

However, prediction is not a substitute for empirical data. The protocols detailed in this guide for pKa determination, thermodynamic solubility, and kinetic solubility provide a robust framework for researchers to generate the precise, high-quality data needed to confidently advance their drug development programs. By investing in these foundational studies, scientists can ensure that decisions regarding formulation, dosing, and preclinical testing are based on a solid understanding of the compound's fundamental physicochemical properties.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- BioDuro. (n.d.). ADME Solubility Assay.

- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

- Wikipedia. (n.d.). Piperazine.

- SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- Baena, Y., et al. (n.d.).

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Study.com. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.

- Royal Society of Chemistry. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.

- Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

- ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- World Health Organization (WHO). (n.d.). Annex 4.

- ACS Publications. (2009, July 15). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ResearchGate. (2025, August 10). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

- ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Molecular Pharmaceutics.

- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Royal Society of Chemistry. (n.d.). Solubility and pH of amines.

- PubChem. (n.d.). 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride.

- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.

- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.

- Fiveable. (n.d.). pH and Solubility - AP Chem.

- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

- PubChem. (n.d.). (R)-2-(Piperazin-2-yl)ethanol.

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 6. fiveable.me [fiveable.me]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. who.int [who.int]

- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. evotec.com [evotec.com]

- 16. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]

- 17. jocpr.com [jocpr.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Methodological & Application

Synthesis of (R)-2-(piperazin-2-yl)ethanol dihydrochloride protocol

An Application Note for the Synthesis of (R)-2-(piperazin-2-yl)ethanol Dihydrochloride

Introduction: The Significance of Chiral Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the anticancer drug Imatinib and the antibiotic Ciprofloxacin.[1] The introduction of specific stereochemistry can profoundly influence a molecule's pharmacological activity, binding affinity, and metabolic profile. (R)-2-(piperazin-2-yl)ethanol is a valuable chiral building block, featuring a versatile hydroxyl group for further synthetic elaboration and a defined stereocenter that is crucial for developing enantiomerically pure pharmaceuticals.

This guide provides a comprehensive, field-tested protocol for the multi-step synthesis of this compound. The strategy hinges on the catalytic hydrogenation of a pyrazine precursor to obtain the racemic piperazine, followed by a classical chemical resolution to isolate the desired (R)-enantiomer. The final step involves converting the enantiopure free base into its stable and highly soluble dihydrochloride salt. This document is designed for researchers and drug development professionals, offering not just a series of steps, but the underlying chemical principles and rationale that ensure a reproducible and successful synthesis.

Overall Synthetic Pathway

The synthesis is accomplished in a four-stage process, beginning with the formation of the racemic compound, followed by chiral resolution, liberation of the free base, and final salt formation.

Caption: Overall four-stage synthetic workflow.

Safety and Handling

Piperazine and its derivatives are hazardous substances that require careful handling in a well-ventilated fume hood.[2]

-

Personal Protective Equipment (PPE): Wear a lab coat, impact-resistant safety goggles with side shields, and appropriate chemical-resistant gloves.[3]

-

Respiratory Protection: Avoid inhaling dust or vapors. Use local exhaust ventilation or, if not available, a suitable respirator.[4]

-

Contact Hazards: Piperazine is corrosive and can cause severe skin burns and eye damage.[4][5] An emergency eyewash station and shower should be readily accessible.[3]

-

Spills: In case of a spill, evacuate the area. For minor spills, use a dry clean-up procedure to avoid generating dust and place the material in a sealed container for disposal.[3] Do not allow the chemical to enter drains or waterways.[4]

Materials and Reagents

| Reagent | Grade | Supplier Example |

| 2-(2-Hydroxyethyl)pyrazine | ≥97% | Sigma-Aldrich |

| Palladium on Carbon (10 wt. %) | Catalyst Grade | Acros Organics |

| Ethanol (200 Proof) | Anhydrous | Decon Labs |

| (S)-(+)-Camphorsulfonic acid | ≥98% | Alfa Aesar |

| Diethyl Ether | Anhydrous | Fisher Chemical |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | VWR Chemicals |

| Dichloromethane (DCM) | ACS Grade, ≥99.5% | MilliporeSigma |

| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |

| Hydrochloric Acid (4M in Dioxane) | Solution | Sigma-Aldrich |

Experimental Protocol

Part A: Synthesis of Racemic (±)-2-(piperazin-2-yl)ethanol

This procedure utilizes catalytic hydrogenation to reduce the aromatic pyrazine ring to a piperazine ring. This method is highly efficient and common for the industrial-scale synthesis of such scaffolds.[6]

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 2-(2-hydroxyethyl)pyrazine (10.0 g, 72.4 mmol) and anhydrous ethanol (150 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, 10 wt. %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: Pd/C is an excellent catalyst for the hydrogenation of aromatic heterocycles. Handling it under an inert atmosphere is crucial as it can be pyrophoric when dry.

-

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.

-

Reaction: Vigorously stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Catalyst Removal: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Rationale: Celite is a fine, porous filter aid that prevents the fine palladium particles from passing through the filter paper. The filter cake should be kept wet with solvent to prevent ignition.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield racemic (±)-2-(piperazin-2-yl)ethanol as a viscous oil. The crude product is typically of sufficient purity to proceed to the next step.

Part B: Chiral Resolution of (±)-2-(piperazin-2-yl)ethanol

This step exploits the formation of diastereomeric salts with different physical properties. The use of a chiral acid, like (S)-(+)-camphorsulfonic acid, allows for the separation of the racemic amine mixture via fractional crystallization, a robust and scalable resolution technique.[7]

-

Salt Formation: Dissolve the crude racemic (±)-2-(piperazin-2-yl)ethanol (approx. 72.4 mmol) in 95% ethanol (100 mL). In a separate flask, dissolve (S)-(+)-camphorsulfonic acid (16.8 g, 72.4 mmol, 1.0 eq.) in 95% ethanol (60 mL).

-

Crystallization: Add the camphorsulfonic acid solution to the amine solution. Warm the resulting mixture to reflux to ensure complete dissolution.

-

Precipitation: To the warm solution, slowly add diethyl ether (250 mL).

-

Rationale: Diethyl ether acts as an anti-solvent, reducing the solubility of the diastereomeric salts and inducing crystallization. One diastereomer will be significantly less soluble and will precipitate preferentially.

-

-

Maturation: Allow the solution to cool slowly to room temperature and let it stand undisturbed for 48-72 hours to allow for complete crystallization.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the crystals with cold diethyl ether to remove any soluble impurities. The isolated solid is the (R)-2-(piperazin-2-yl)ethanol • (S)-camphorsulfonate salt.

Caption: Workflow for the fractional crystallization process.

Part C: Liberation of (R)-2-(piperazin-2-yl)ethanol Free Base

To proceed with the final step, the chiral resolving agent must be removed. This is achieved by converting the salt back to the free amine using a base.

-

Dissolution: Suspend the diastereomeric salt from Part B in deionized water (100 mL).

-

Basification: Cool the suspension in an ice bath and slowly add 2M aqueous sodium hydroxide (NaOH) solution with stirring until the pH of the solution is >12. Ensure all solids have dissolved.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (DCM) (3 x 75 mL).

-

Rationale: The free amine is organic-soluble and will move from the aqueous layer to the DCM layer, leaving the water-soluble sodium camphorsulfonate salt behind.

-

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (R)-2-(piperazin-2-yl)ethanol as a free base.

Part D: Formation of this compound

The final step is the conversion of the enantiopure free base into its stable, crystalline dihydrochloride salt, which is often preferred for pharmaceutical applications due to its improved stability and solubility.[8]

-

Dissolution: Dissolve the (R)-2-(piperazin-2-yl)ethanol free base from Part C in anhydrous ethanol (50 mL).

-

Acidification: Cool the solution in an ice bath. With gentle stirring, slowly add a solution of 4M HCl in dioxane (2.2 equivalents) dropwise. A white precipitate should form immediately.[9]

-

Rationale: Using a pre-made solution of HCl in an organic solvent prevents the introduction of water, which can affect the crystallinity and purity of the final salt. Both nitrogen atoms of the piperazine ring will be protonated to form the dihydrochloride salt.

-

-

Crystallization: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to stand at room temperature overnight.[10]

-

Isolation and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether. Dry the product under high vacuum to a constant weight to yield this compound.

Characterization and Data

The final product should be a white to off-white crystalline solid. The structure and purity should be confirmed using standard analytical techniques.

Table of Predicted Spectroscopic Data

| Technique | Parameters | Predicted Data |

| ¹H NMR | (400 MHz, D₂O) | δ ~3.9-4.1 (m, 2H, -CH₂OH), δ ~3.6-3.8 (m, 1H, H-2), δ ~3.2-3.5 (m, 4H, H-3, H-5), δ ~3.0-3.2 (m, 2H, H-6). Note: Protonation of the nitrogens causes a downfield shift compared to the free base.[11] |

| ¹³C NMR | (100 MHz, D₂O) | δ ~58-62 (-CH₂OH), δ ~53-57 (C-2), δ ~40-44 (C-3, C-5), δ ~38-42 (C-6). Note: Protonation of adjacent nitrogens causes a downfield shift.[11] |

| Mass Spec. | ESI+ | m/z: 131.12 [M+H]⁺ (corresponds to the free base). |

| Chiral HPLC | (Appropriate Column) | To confirm enantiomeric purity (e.g., >99% e.e.). The method will need to be developed using a suitable chiral stationary phase. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield in Hydrogenation | Inactive catalyst or insufficient reaction time. | Ensure the catalyst is fresh. Increase reaction time or hydrogen pressure. |

| Poor Separation in Resolution | Co-precipitation of diastereomeric salts. | Slow down the cooling rate during crystallization. Experiment with different solvent/anti-solvent ratios to optimize the solubility difference.[12] |

| Oily Product after Salt Formation | Presence of residual solvent or moisture. | Ensure the free base is completely dry before acidification. Triturate the oily product with diethyl ether to induce crystallization. Dry the final product under high vacuum. |

| Incomplete Deprotection | Insufficient base used to liberate the free amine. | Monitor the pH during basification, ensuring it remains strongly alkaline (pH > 12) to fully deprotonate the amine salt. |

References

-

National Center for Biotechnology Information. (2024). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed Central. Available from: [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet. Available from: [Link]

-

New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Piperazine. Available from: [Link]

-